molecular formula C12H16O2S B8329054 3-Cyclopentyloxy-4-methoxybenzenethiol

3-Cyclopentyloxy-4-methoxybenzenethiol

Cat. No. B8329054
M. Wt: 224.32 g/mol
InChI Key: GVNYEGMSYJDWNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyloxy-4-methoxybenzenethiol is a useful research compound. Its molecular formula is C12H16O2S and its molecular weight is 224.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Cyclopentyloxy-4-methoxybenzenethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclopentyloxy-4-methoxybenzenethiol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Cyclopentyloxy-4-methoxybenzenethiol

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-cyclopentyloxy-4-methoxybenzenethiol

InChI

InChI=1S/C12H16O2S/c1-13-11-7-6-10(15)8-12(11)14-9-4-2-3-5-9/h6-9,15H,2-5H2,1H3

InChI Key

GVNYEGMSYJDWNM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S)OC2CCCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 3,3′-dicyclopentyloxy-4,4′-dimethoxyphenyldisulfide (15 g, Reference Example 3) and sodium borohydride (3.18 g) in anhydrous tetrahydrofuran (150 ml) at reflux was treated dropwise with anhydrous methanol (15 ml) over 1 hour. The cloudy yellow solution was stirred at reflux for 30 minutes then cooled to room temperature and stirring was continued for 18 hours. The reaction mixture was partitioned between hydrochloric acid (400 ml, 1N) and diethyl ether (400 ml). The aqueous layer was extracted three times with diethyl ether (200 ml). The combined organic phases were washed with hydrochloric acid (100 ml), then with water (100 ml) and then extracted three times with sodium hydroxide solution (200 ml, 0.2N) and once with water (200 ml). The combined aqueous extracts were acidified by addition of hydrochloric acid (1N) and then extracted five times with diethyl ether (200 ml). The combined ether extracts were washed with water (200 ml) then with brine (200 ml), then dried over magnesium sulphate and then evaporated to give the title compound (10.5 g) as a pale yellow oil. NMR (CDCl3): δ1.60 (m,2H), 1.80-2.00 (m,6H), 3.40 (s,1H), 3.80 (s,3H), 4.73 (m,1 H), 6.74 (d,1H), 6.88 (dd,2H). Mass spectrum (FAB): m/z 224 (M)+.
Name
3,3′-dicyclopentyloxy-4,4′-dimethoxyphenyldisulfide
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two

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